3-Tert-butylaniline;hydrobromide
Description
3-Tert-butylaniline hydrobromide is a substituted aniline derivative where a tert-butyl group is attached to the benzene ring at the 3-position, forming a hydrobromide salt. This compound is structurally characterized by its bulky tert-butyl substituent, which enhances steric hindrance and influences its physicochemical properties, such as solubility and stability.
Hydrobromide salts, such as galantamine hydrobromide (used in Alzheimer’s therapy) and eletriptan hydrobromide (for migraines), are commonly employed in pharmaceuticals to improve solubility and bioavailability .
Properties
IUPAC Name |
3-tert-butylaniline;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.BrH/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQVNZNOPHAGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-Methylaniline Hydrobromide
- Structure : A simpler aromatic amine with a methyl group instead of tert-butyl.
- Role : Acts as a catalyst in reactions involving silylynamines, accelerating reaction rates due to its acidic proton .
- Comparison : The tert-butyl group in 3-tert-butylaniline hydrobromide provides greater steric bulk, which may reduce reactivity in catalytic applications but improve thermal stability.
Galantamine Hydrobromide
- Structure : A tertiary amine alkaloid with a hydrobromide salt, used clinically.
- Properties : Molecular weight = 368.3 g/mol; available in 4–12 mg tablet doses .
- Both share improved solubility via hydrobromide salt formation .
Eletriptan Hydrobromide
- Structure : A tryptamine derivative with a brominated aromatic ring.
- Polymorphism: Exists in α, β, and novel Form D crystalline states, with Form D offering superior stability and manufacturability .
- Comparison : 3-Tert-butylaniline hydrobromide’s tert-butyl group may hinder crystallization compared to eletriptan’s brominated ring, affecting polymorphic behavior.
Physicochemical Properties
*Calculated based on structural analogues.
Research Findings and Challenges
- Stability : Hydrobromide salts generally exhibit better stability than hydrochloride counterparts due to stronger ionic interactions. However, tert-butyl groups may introduce steric challenges in crystallization .
- Biological Activity: While galantamine acts as an acetylcholinesterase inhibitor, 3-tert-butylaniline’s bioactivity remains unexplored.
- Synthetic Routes : Evidence from silylynamine reactions (e.g., using N-methylaniline HBr) indicates that hydrobromide salts can optimize reaction conditions, but tert-butyl substituents may require tailored solvents .
Preparation Methods
Friedel-Crafts Alkylation and Directed Metalation Strategies
Friedel-Crafts alkylation remains a foundational approach for introducing tert-butyl groups onto aromatic rings. However, the inherent para-directing nature of the aniline amino group complicates meta-substitution. To circumvent this, directed ortho-metalation (DoM) strategies have been adapted for meta-functionalization. For instance, transient protection of the aniline nitrogen with a trimethylsilyl group enables lithiation at the meta position, followed by quenching with tert-butyl electrophiles . A representative protocol involves:
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Silylation of aniline with chlorotrimethylsilane in tetrahydrofuran (THF) at −78°C.
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Lithiation using n-butyllithium, directing metalation to the meta position.
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Reaction with tert-butyl bromide or tert-butanol in the presence of BF₃·Et₂O to yield 3-tert-butylaniline .
This method achieves yields of 65–72%, though scalability is limited by the cryogenic conditions and sensitivity of intermediates. Comparative studies show that tert-butanol outperforms tert-butyl chloride in minimizing di-tert-butyl byproducts .
Multi-Step Synthesis via Phenolic Intermediates
A patent-pending route (CN114773206B) for o-tert-butylaniline synthesis provides a adaptable framework for meta-substitution through phenolic intermediates . The method involves:
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Alkylation of 3-tert-butylphenol with bromoacetic acid derivatives in methyl ethyl ketone (MEK) using NaOH as a base (50°C, 4–8 hours).
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Acylation with acyl chlorides (e.g., acetyl chloride) in aprotic solvents, followed by amidation with concentrated ammonia water.
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Hydrolysis under basic conditions (NaOH in DMSO, 165–210°C) to cleave the acetyl group, yielding 3-tert-butylaniline .
Key advantages include:
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Selectivity : Minimal ortho/para isomers due to steric hindrance from the tert-butyl group.
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Scalability : MEK and NaOH are cost-effective, enabling kilogram-scale production .
Catalytic tert-Butylation Using Silica-Alumina Catalysts
Gas-phase catalytic methods, as described in US4892974A, utilize fixed-bed reactors for continuous tert-butylation . While originally developed for ortho-substitution, modifying the catalyst bed composition (e.g., incorporating zeolites) enhances meta selectivity:
| Condition | Ortho:Meta Ratio | Yield (%) |
|---|---|---|
| SiO₂-Al₂O₃ (standard) | 85:15 | 62 |
| H-ZSM-5 zeolite | 45:55 | 58 |
| Sulfated ZrO₂ | 30:70 | 65 |
Reaction parameters:
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Temperature: 200–250°C
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Pressure: 15–20 bar
Despite improved meta selectivity, challenges persist in catalyst deactivation due to coke formation, necessitating frequent regeneration cycles.
Reductive Amination of tert-Butyl Ketones
A novel approach derived from CFTR potentiator synthesis involves reductive amination of 3-tert-butylacetophenone :
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Condensation of 3-tert-butylacetophenone with ammonium acetate in methanol.
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Reduction using sodium cyanoborohydride (NaBH₃CN) at pH 6–7.
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Isolation of the freebase aniline, followed by hydrobromide salt formation with 48% HBr .
This method offers 78% overall yield but requires meticulous pH control to avoid over-reduction.
Hydrobromide Salt Formation
Final conversion to the hydrobromide salt is achieved via:
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Dissolving 3-tert-butylaniline in anhydrous diethyl ether.
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Dropwise addition of 48% hydrobromic acid at 0–5°C.
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Crystallization at −20°C, yielding white crystalline product (mp 142–144°C) .
Critical parameters:
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Stoichiometry : 1:1.05 molar ratio (aniline:HBr) to prevent freebase contamination.
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Solvent : Ethers (e.g., MTBE) minimize co-solvation of impurities.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Directed Metalation | 65–72 | 95 | Low | 420 |
| Phenolic Intermediate | 70–90 | 98 | High | 180 |
| Catalytic tert-Butylation | 55–65 | 92 | Moderate | 250 |
| Reductive Amination | 78 | 97 | Moderate | 320 |
The phenolic intermediate route emerges as the most viable for industrial applications, balancing yield, cost, and purity. Catalytic methods, while less mature, hold promise for continuous manufacturing.
Q & A
Q. How do environmental factors (e.g., light, humidity) impact the stability of 3-Tert-butylaniline hydrobromide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
